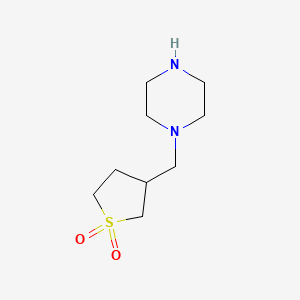
3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a heterocyclic compound that contains both piperazine and thiolane moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic drug due to its ability to act as a dopamine and serotonin antagonist.
Pharmaceuticals: It is used in the development of drugs with antiviral, antimicrobial, and antitumor activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
作用機序
The mechanism of action of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used as an antipsychotic drug.
4-[(3-(4-chlorophenyl)piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione: A structurally similar compound with potential antiviral and antimicrobial activities.
Uniqueness
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to its combination of piperazine and thiolane moieties, which confer distinct chemical and biological properties. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
特性
分子式 |
C9H18N2O2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC名 |
3-(piperazin-1-ylmethyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-1-9(8-14)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |
InChIキー |
RTWBZARDVLIBJK-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


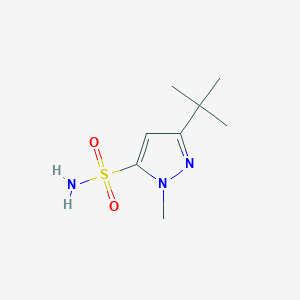
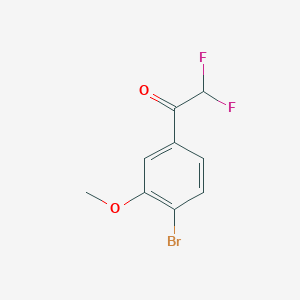

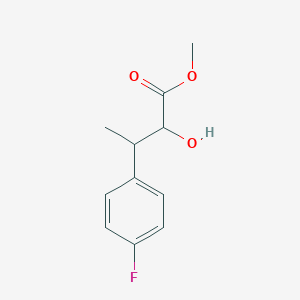

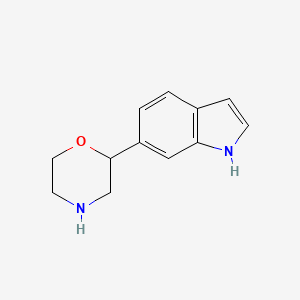
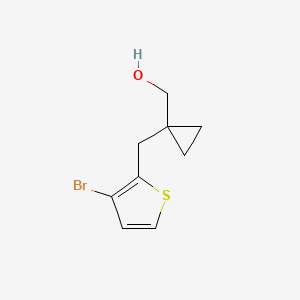
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
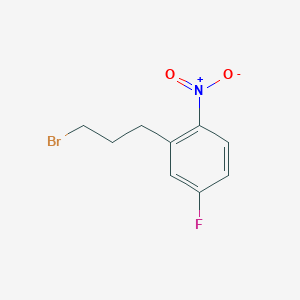
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
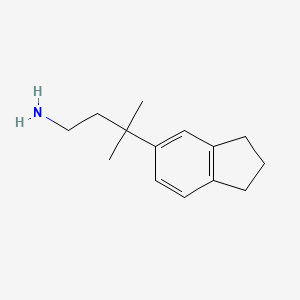
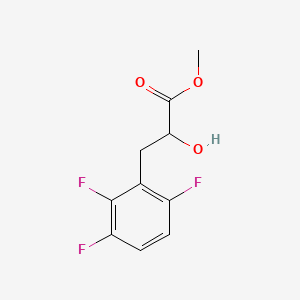
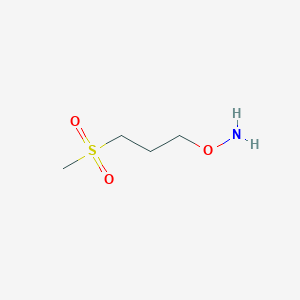
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
